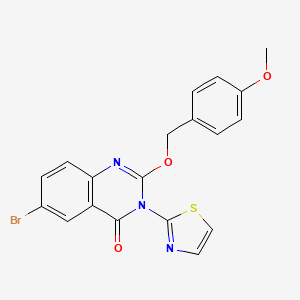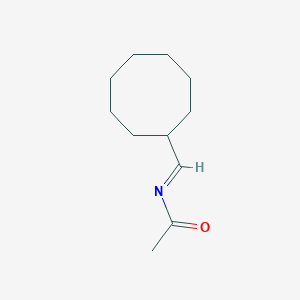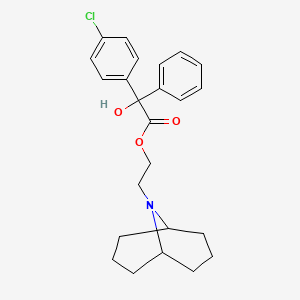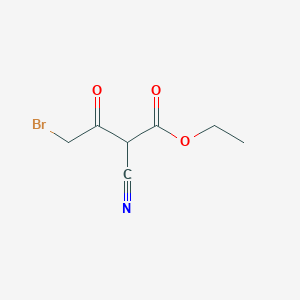
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methoxy-containing reagents.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring by reacting the intermediate with thiazole-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **4(3H)-Quinazolinone, 6-chloro-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
- **4(3H)-Quinazolinone, 6-fluoro-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
- **4(3H)-Quinazolinone, 6-iodo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
85178-73-0 |
|---|---|
Molecular Formula |
C19H14BrN3O3S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
6-bromo-2-[(4-methoxyphenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C19H14BrN3O3S/c1-25-14-5-2-12(3-6-14)11-26-18-22-16-7-4-13(20)10-15(16)17(24)23(18)19-21-8-9-27-19/h2-10H,11H2,1H3 |
InChI Key |
HYTFCURIVJONEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)





![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)


